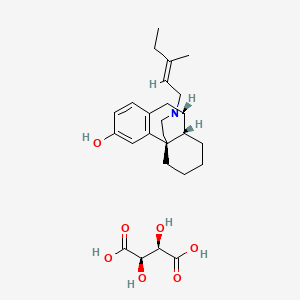
(-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate” is a complex organic compound that belongs to the morphinan class of chemicals. These compounds are often studied for their potential pharmacological properties, including analgesic and antitussive effects. The tartrate form indicates that the compound is a salt or ester of tartaric acid, which can enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate” typically involves multiple steps, starting from simpler organic molecules. The process may include:
Alkylation: Introduction of the 3-methyl-2-pentenyl group.
Cyclization: Formation of the morphinan core structure.
Hydroxylation: Addition of the hydroxyl group at the 3-position.
Salt Formation: Reaction with tartaric acid to form the tartrate salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
“(-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate” can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce a fully saturated morphinan compound.
Scientific Research Applications
Chemistry: As a model compound for studying reaction mechanisms and synthesis techniques.
Biology: Investigating its effects on cellular processes and receptor interactions.
Medicine: Exploring its potential as an analgesic, antitussive, or other therapeutic agent.
Industry: Use in the development of pharmaceuticals or as a chemical intermediate.
Mechanism of Action
The mechanism of action for “(-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate” would involve its interaction with specific molecular targets, such as opioid receptors. The compound may bind to these receptors, modulating their activity and leading to analgesic or other pharmacological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Morphine: A well-known analgesic with a similar morphinan structure.
Codeine: Another morphinan derivative used for its analgesic and antitussive properties.
Naloxone: An opioid antagonist with a related chemical structure.
Uniqueness
“(-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate” may have unique properties due to the specific arrangement of its functional groups and the presence of the tartrate salt. These features could influence its solubility, stability, and pharmacological profile, distinguishing it from other morphinan compounds.
Properties
CAS No. |
63867-96-9 |
|---|---|
Molecular Formula |
C26H37NO7 |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-[(E)-3-methylpent-2-enyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C22H31NO.C4H6O6/c1-3-16(2)9-12-23-13-11-22-10-5-4-6-19(22)21(23)14-17-7-8-18(24)15-20(17)22;5-1(3(7)8)2(6)4(9)10/h7-9,15,19,21,24H,3-6,10-14H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/b16-9+;/t19-,21+,22+;1-,2-/m01/s1 |
InChI Key |
HKQBXOVZKQILFC-RACBXGGBSA-N |
Isomeric SMILES |
CC/C(=C/CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O)/C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCC(=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















